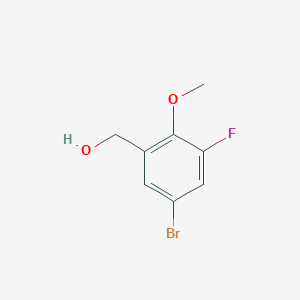

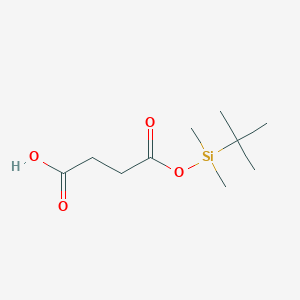

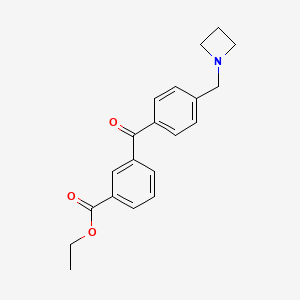

(5-Bromo-3-fluoro-2-methoxyphenyl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(5-Bromo-3-fluoro-2-methoxyphenyl)methanol” is a halogenated aromatic alcohol that contains bromine, fluorine, and a methoxy group attached to a phenyl ring. While the provided papers do not directly discuss this compound, they do provide insights into similar halogenated aromatic compounds and their synthesis, which can be informative for understanding the properties and potential synthesis routes for “(5-Bromo-3-fluoro-2-methoxyphenyl)methanol”.

Synthesis Analysis

The synthesis of halogenated aromatic compounds can be complex, involving multiple steps and the need for enantiomeric purity. For example, the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane is a 7-step procedure starting from a ketone precursor and involves the resolution of a diastereomeric acid by crystallization to achieve high enantiomeric purity . This suggests that the synthesis of “(5-Bromo-3-fluoro-2-methoxyphenyl)methanol” could also involve multiple steps and may require careful control of stereochemistry if enantiomeric purity is desired.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds can be determined using techniques such as X-ray crystallography. For instance, the structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was confirmed using this method, providing detailed information about the crystal system and cell dimensions . This implies that a similar approach could be used to determine the molecular structure of “(5-Bromo-3-fluoro-2-methoxyphenyl)methanol”, which would be crucial for understanding its reactivity and physical properties.

Chemical Reactions Analysis

Halogenated aromatic alcohols can undergo various chemical reactions, including palladium-catalyzed transformations. The synthesis of fluorenones from bis(2-bromophenyl)methanols via a palladium-catalyzed method indicates that “(5-Bromo-3-fluoro-2-methoxyphenyl)methanol” might also be amenable to similar catalytic processes, potentially leading to the formation of complex polycyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are influenced by their molecular structure. For example, the presence of halogen atoms can significantly affect the compound's density, melting point, and reactivity. The crystallographic data provided for a related compound can give an indication of what to expect for “(5-Bromo-3-fluoro-2-methoxyphenyl)methanol”, such as its potential crystal structure and density. However, specific properties like solubility, boiling point, and reactivity with other chemicals would need to be empirically determined for a comprehensive analysis.

科学的研究の応用

Organic Synthesis and Pharmaceutical Research

Synthesis of Novel Compounds

Studies have highlighted the utility of halogenated and methoxy-substituted phenyl methanols in synthesizing diverse organic compounds. For example, fluorinated masked o-benzoquinones have been prepared through the oxidation of 4-fluoro-2-methoxyphenol, showcasing the compound's relevance in generating new fluorinated building blocks for synthetic chemistry (Patrick et al., 2004).

Chiral Intermediate Synthesis

The compound serves as a precursor in the synthesis of chiral intermediates, such as in the enantioselective microbial reduction of substituted acetophenones to produce (S)-1-(2'-bromo-4'-fluoro phenyl)ethanol, a process showcasing its application in asymmetric synthesis and potential pharmaceutical applications (Patel et al., 2004).

Material Science and Polymer Research

- Copolymer Synthesis: The molecule has been used in the synthesis of novel copolymers, where halogen and methoxy substituents play a critical role in defining the properties of the resulting materials. For instance, novel trisubstituted ethylenes, including ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, have been prepared and copolymerized with styrene, indicating its utility in developing new polymeric materials with potential applications in various industries (Kharas et al., 2016).

Antioxidant and Biological Activities

- Antioxidant Properties: The structural motif of (5-Bromo-3-fluoro-2-methoxyphenyl)methanol is found in compounds isolated from marine algae, which have demonstrated significant antioxidant activities. These studies highlight the potential of halogenated and methoxy-substituted phenyl methanols in discovering new natural antioxidants with applications in food preservation and pharmaceuticals (Li et al., 2011).

Environmental and Decontamination Studies

- Decontamination Research: The kinetics of La3+-promoted methanolysis of S-aryl methylphosphonothioates, including compounds related to (5-Bromo-3-fluoro-2-methoxyphenyl)methanol, have been studied for potential methodologies in the decontamination of toxic byproducts of VX hydrolysis, demonstrating its relevance in environmental science and safety applications (Dhar et al., 2011).

将来の方向性

“(5-Bromo-3-fluoro-2-methoxyphenyl)methanol” is used as a building block in the synthesis of various pharmaceuticals and other organic compounds. A related compound, 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene, is an antidiabetic agent that can be used to prepare Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes mellitus . This suggests potential future directions in the development of new pharmaceuticals.

特性

IUPAC Name |

(5-bromo-3-fluoro-2-methoxyphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3,11H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMACJKTPMUUGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)Br)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628957 |

Source

|

| Record name | (5-Bromo-3-fluoro-2-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-3-fluoro-2-methoxyphenyl)methanol | |

CAS RN |

470668-69-0 |

Source

|

| Record name | (5-Bromo-3-fluoro-2-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,4'-Bipiperidine]-4'-carboxamide dihydrochloride](/img/structure/B1291832.png)

![Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1291836.png)